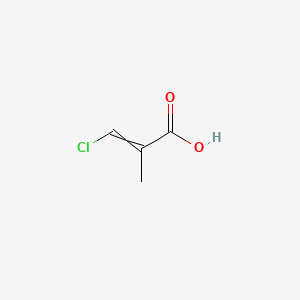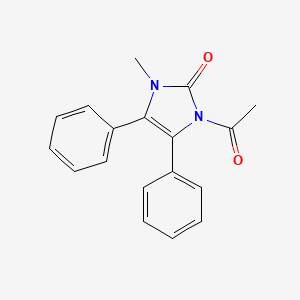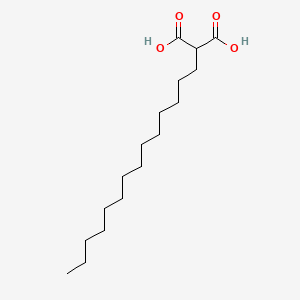
Malonic acid, tetradecyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Malonic acid, tetradecyl- is a derivative of malonic acid, which is a dicarboxylic acid with the chemical formula C₃H₄O₄. The tetradecyl derivative has a long alkyl chain, making it more hydrophobic compared to the parent compound. This compound is used in various chemical syntheses and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Malonic acid, tetradecyl- can be synthesized through the esterification of malonic acid with tetradecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
Malonic acid+TetradecanolH2SO4Malonic acid, tetradecyl-+Water
Industrial Production Methods
Industrial production of malonic acid, tetradecyl- often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Malonic acid, tetradecyl- undergoes various chemical reactions typical of carboxylic acids and esters. These include:
Esterification: Formation of esters with alcohols.
Amidation: Reaction with amines to form amides.
Hydrolysis: Conversion back to malonic acid and tetradecanol in the presence of water and a catalyst.
Decarboxylation: Loss of carbon dioxide upon heating.
Common Reagents and Conditions
Esterification: Strong acid catalysts like sulfuric acid.
Amidation: Amines and heat.
Hydrolysis: Water and acid or base catalysts.
Decarboxylation: Heat and sometimes a catalyst.
Major Products Formed
Esterification: Esters.
Amidation: Amides.
Hydrolysis: Malonic acid and tetradecanol.
Decarboxylation: Carbon dioxide and a hydrocarbon.
科学的研究の応用
Malonic acid, tetradecyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of malonic acid, tetradecyl- involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic processes. The long alkyl chain of the tetradecyl derivative also allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
類似化合物との比較
Similar Compounds
Malonic acid: The parent compound, more hydrophilic due to the absence of the long alkyl chain.
Diethyl malonate: An ester of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: Another ester of malonic acid, used similarly to diethyl malonate.
Uniqueness
Malonic acid, tetradecyl- is unique due to its long alkyl chain, which imparts hydrophobic properties and allows it to interact differently with biological membranes and other hydrophobic environments compared to its parent compound and other esters.
This detailed article provides a comprehensive overview of malonic acid, tetradecyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
4475-23-4 |
|---|---|
分子式 |
C17H32O4 |
分子量 |
300.4 g/mol |
IUPAC名 |
2-tetradecylpropanedioic acid |
InChI |
InChI=1S/C17H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16(18)19)17(20)21/h15H,2-14H2,1H3,(H,18,19)(H,20,21) |
InChIキー |
SMTKGALBDOEZCA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-Oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetamide](/img/structure/B14168061.png)
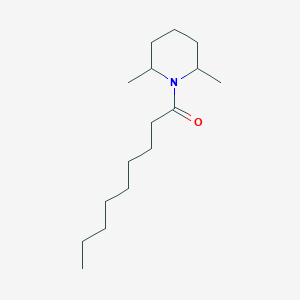
![1-[2,2-Diphenyl-1-(4-phenylphenyl)ethenyl]-4-phenylbenzene](/img/structure/B14168066.png)
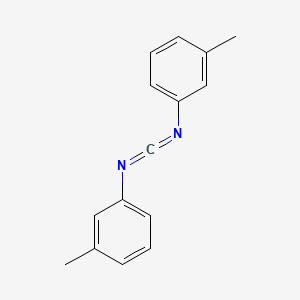
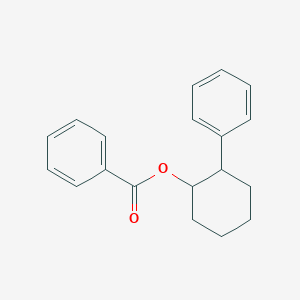
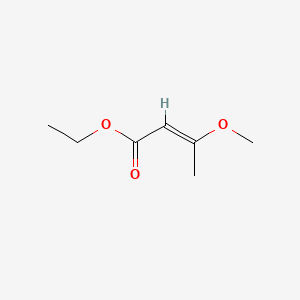
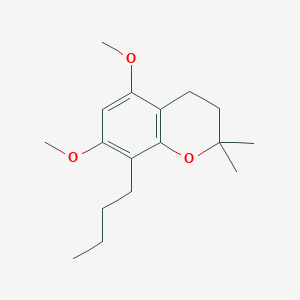
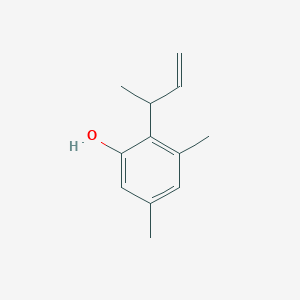
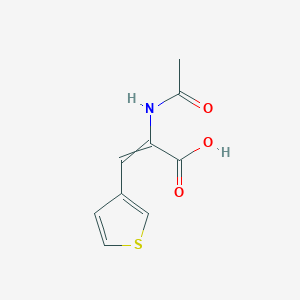
![(4Z)-N-(3-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B14168130.png)
![2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14168139.png)

